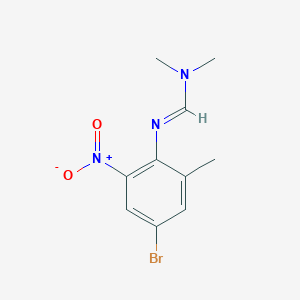

N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

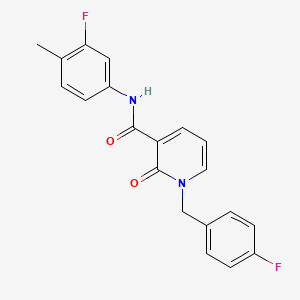

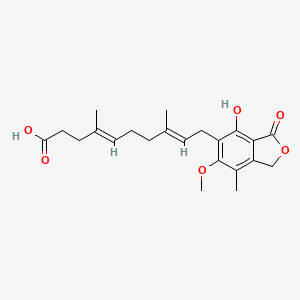

“N’-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide” is a complex organic compound. It likely contains a bromine atom, a nitro group (-NO2), and a dimethylamidamide group (-N,N-dimethylmethanimidamide) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a phenyl ring, with the bromine, nitro, and dimethylamidamide groups attached at specific positions. The exact structure would depend on the positions of these groups on the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, density, solubility, and reactivity .

Applications De Recherche Scientifique

Chemical Synthesis

N,N-Dimethyl-4-nitrobenzylamine, an important intermediate related to N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide, is extensively utilized in organic synthesis. It has broad applications in the fields of medicine, pesticides, and chemical industries. A study highlighted an improved synthetic process for this compound, emphasizing low production cost, simplicity, and environmental friendliness (Wang Ling-ya, 2015).

Environmental Biodegradation

Research on 3-Methyl-4-nitrophenol, a breakdown product of a related organophosphate insecticide, demonstrated its biodegradation by Ralstonia sp. SJ98. This microorganism uses it as a carbon and energy source, important for environmental decontamination and bioremediation (B. Bhushan et al., 2000).

Metabolic Pathways in Organisms

A study on N:N-Dimethyl-p-nitrophenyl carbamate, which shares structural similarities, revealed its metabolism in rat liver microsomes. This study is crucial for understanding the metabolic pathways and interactions of similar compounds in organisms (E. Hodgson & J. Casida, 1961).

Cancer Chemoprevention Research

In the field of cancer research, dimethyl compounds, closely related to N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide, have been studied as potential chemopreventive agents. A comprehensive review identified numerous compounds with chemopreventive activity, underscoring the relevance of this class of compounds in cancer research (C. Boone et al., 1990).

Interaction with DNA and Mutagenicity

A study on the interaction of N-methyl-N'-nitro-N-nitrosoguanidine with cellular DNA highlighted the importance of understanding the mutagenic and carcinogenic potential of nitro and nitrosamine compounds, which are structurally related to N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide (P. D. Lawley & C. J. Thatcher, 1970).

NDMA Precursor Analysis in Water Treatment

A study focused on N-nitrosodimethylamine (NDMA), a potential carcinogen formed during chloramination of water, highlights the importance of understanding the formation and degradation of such compounds in environmental and water treatment contexts (W. Mitch et al., 2003).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c1-7-4-8(11)5-9(14(15)16)10(7)12-6-13(2)3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRWZGDORCOUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=CN(C)C)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2885319.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2885322.png)

![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B2885332.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide](/img/structure/B2885335.png)

![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)